
3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline (3C4M) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic aniline derivative with a chloro-substituted morpholine ring. 3C4M has been found to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. It has also been shown to possess a range of physiological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Application in Src Kinase Inhibition
- 3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline analogues have been identified as potent inhibitors of Src kinase activity. These compounds show significant inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Role in Ring-Opening Polymerization
- The compound's derivatives have been used in the synthesis of aluminum dimethyl complexes with bidentate ligands. These complexes effectively initiate the ring-opening polymerization of rac-lactide, leading to poly-lactic acids with narrow molecular weight distributions (Liu & Ma, 2014).
Involvement in Organic Synthesis
- Derivatives of 3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline are used in the cyclization of anilines to produce various heterocyclic compounds. These processes highlight the reactivity of certain bonds in the molecule, leading to diverse chemical transformations (Williamson & Ward, 2005).
Synthesis of DNA-binding Agents
- This chemical has been used to create derivatives that show significant DNA interaction. These compounds are studied for their potential as DNA intercalating agents and cytotoxic activities, indicating their potential in medicinal chemistry (Garofalo et al., 2010).
Eigenschaften
IUPAC Name |
3-chloro-4-(2,6-dimethylmorpholin-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(14)5-11(12)13/h3-5,8-9H,6-7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDLMBVDIMFVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588172 |
Source


|
| Record name | 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline | |
CAS RN |
915923-04-5 |
Source


|
| Record name | 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
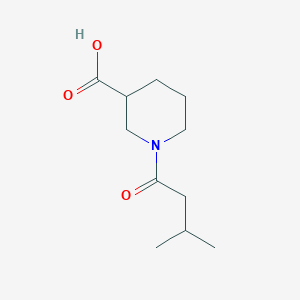
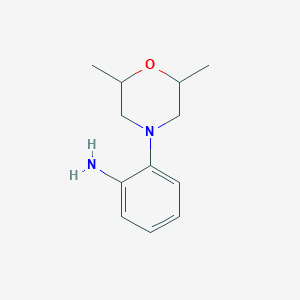
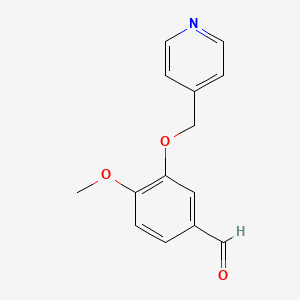
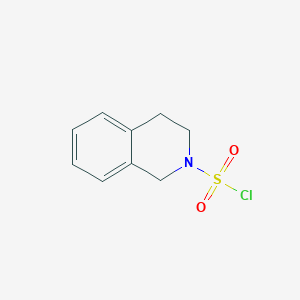
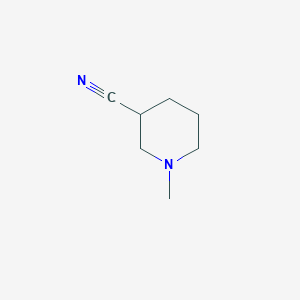
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
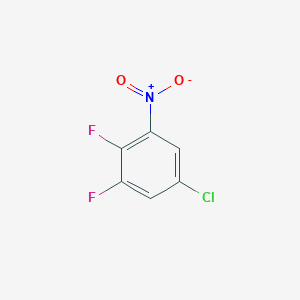
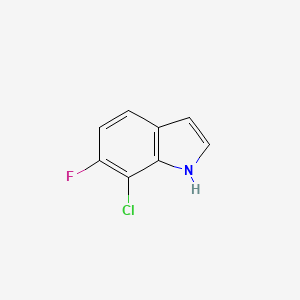
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)